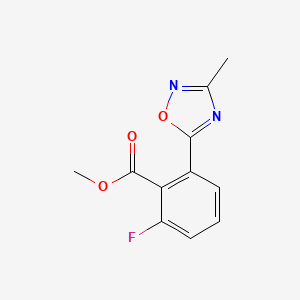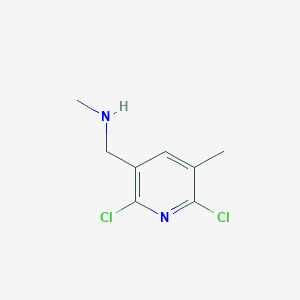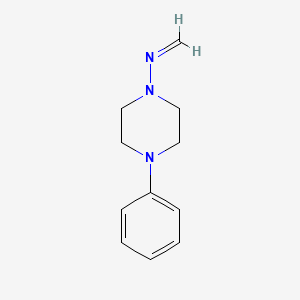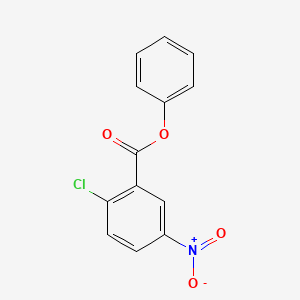![molecular formula C20H17ClN2O2 B13866806 Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- CAS No. 616882-48-5](/img/structure/B13866806.png)
Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- is a complex organic compound that belongs to the quinoline family. Quinolines are aromatic compounds characterized by a benzene ring fused with a pyridine ring. This particular compound is notable for its unique structure, which includes a chloro group and an indole moiety with a methoxyethoxy substituent. Quinolines are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- typically involves multi-step reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance efficiency and reduce reaction times .
化学反応の分析
Types of Reactions
Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at specific positions on the quinoline ring .
科学的研究の応用
Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-chloroquinoline
- 3-chloroquinoline
- 5-chloroquinoline
Uniqueness
What sets quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
616882-48-5 |
|---|---|
分子式 |
C20H17ClN2O2 |
分子量 |
352.8 g/mol |
IUPAC名 |
2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]quinoline |
InChI |
InChI=1S/C20H17ClN2O2/c1-24-8-9-25-15-6-7-18-14(10-15)12-19(22-18)16-11-13-4-2-3-5-17(13)23-20(16)21/h2-7,10-12,22H,8-9H2,1H3 |
InChIキー |
PGKBHQZPZCXHDW-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=CC2=C(C=C1)NC(=C2)C3=CC4=CC=CC=C4N=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13866766.png)

![1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone](/img/structure/B13866773.png)


![2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B13866807.png)

